molecular formula C20H19N3O3S B2663163 N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1021021-26-0

N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2663163
CAS No.: 1021021-26-0
M. Wt: 381.45
InChI Key: OCNCJWPFFDTGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core with isoquinoline and pyrrolidine sulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with isoquinoline-5-carboxylic acid under appropriate conditions to form the intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and isoquinoline rings.

    Reduction: Reduced forms of the benzamide and isoquinoline rings.

    Substitution: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isoquinoline and pyrrolidine moieties can engage in various molecular interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of isoquinoline and pyrrolidine sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

N-isoquinolin-5-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(22-19-5-3-4-16-14-21-11-10-18(16)19)15-6-8-17(9-7-15)27(25,26)23-12-1-2-13-23/h3-11,14H,1-2,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNCJWPFFDTGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.